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molecular formula C12H8N2O2 B3348793 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione CAS No. 186666-52-4

1,4-Dihydrobenzo[g]quinoxaline-2,3-dione

Cat. No. B3348793
M. Wt: 212.2 g/mol
InChI Key: KLBLIQLOPBRDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

According to Step 1 of Reference Example 10-3, diethyl oxalate (3.4 mL, 25 mmol) and ytterbium trifluoromethanesulfonate (196 mg, 0.32 mmol) were added to naphthalene-2,3-diamine (1.0 g, 6.3 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the precipitate was washed with ethanol. Thus, benzo[g]quinoxaline-2,3(1H,4H)-dione (1.4 g, yield: 99%) was obtained.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
196 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[C:13]([NH2:21])[C:12]=1[NH2:22]>FC(F)(F)S([O-])(=O)=O.[Yb+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.O>[NH:21]1[C:13]2[CH:14]=[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]3=[CH:11][C:12]=2[NH:22][C:1](=[O:8])[C:2]1=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1=C(C(=CC2=CC=CC=C12)N)N
Step Three
Name
Quantity
196 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Yb+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the precipitate was washed with ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(C(NC=2C=C3C(=CC12)C=CC=C3)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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